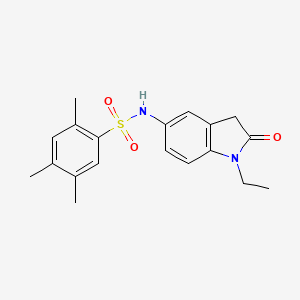

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide

CAS No.: 921786-78-9

Cat. No.: VC5230980

Molecular Formula: C19H22N2O3S

Molecular Weight: 358.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921786-78-9 |

|---|---|

| Molecular Formula | C19H22N2O3S |

| Molecular Weight | 358.46 |

| IUPAC Name | N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4,5-trimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C19H22N2O3S/c1-5-21-17-7-6-16(10-15(17)11-19(21)22)20-25(23,24)18-9-13(3)12(2)8-14(18)4/h6-10,20H,5,11H2,1-4H3 |

| Standard InChI Key | IOLKWAKUISPYSX-UHFFFAOYSA-N |

| SMILES | CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |

Introduction

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are widely recognized for their applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features an indole moiety, a common structural motif in many biologically active molecules.

Synthetic Routes

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide involves several key steps:

-

Formation of the Indole Core: This is typically achieved via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

-

Sulfonamide Formation: The indole derivative is then reacted with a sulfonyl chloride (e.g., 2,4,5-trimethylbenzenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.

-

Ethylation: The final step involves the ethylation of the indole nitrogen using an ethylating agent like ethyl iodide under basic conditions.

Chemical Reactions and Stability

This compound can undergo various chemical reactions:

-

Oxidation: The indole moiety can be oxidized to form oxindole derivatives using oxidizing agents like potassium permanganate (KMnO4).

-

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Applications in Research and Medicine

-

Chemistry: It serves as a building block for synthesizing more complex molecules.

-

Biology: Used as a probe to study enzyme interactions and protein binding.

-

Medicine: Potential applications as an antibiotic or enzyme inhibitor due to its sulfonamide group.

Mechanism of Action

The mechanism of action depends on its specific application:

-

Enzyme Inhibition: The sulfonamide group can mimic natural substrates, binding to enzyme active sites and inhibiting activity.

-

Antibacterial Activity: Sulfonamides typically inhibit folic acid synthesis in bacteria, essential for their growth and replication.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Sulfanilamide | C6H8N2O2S | Antibacterial |

| Indomethacin | C19H16ClNO4 | Anti-inflammatory |

| N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide | C19H22N2O3S | Potential antibiotic/enzyme inhibitor |

This compound is unique due to its combination of an indole core and a sulfonamide group, which may confer distinct biological activities compared to other similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume